2-(4-Fluorophenyl)thiophen-3-amine
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Overview
Description
2-(4-Fluorophenyl)thiophen-3-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound features a thiophene ring substituted with a 4-fluorophenyl group and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)thiophen-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and thiophene-3-carboxylic acid.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with thiophene-3-carboxylic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)thiophen-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophenes and amines.
Scientific Research Applications
2-(4-Fluorophenyl)thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)thiophen-3-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the thiophene ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiophen-3-amine: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)thiophen-3-amine: Contains a bromine atom in place of fluorine.
2-(4-Methylphenyl)thiophen-3-amine: Features a methyl group instead of fluorine.
Uniqueness
2-(4-Fluorophenyl)thiophen-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8FNS |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8FNS/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-6H,12H2 |
InChI Key |
QQMMRLYVFZKWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)N)F |
Origin of Product |
United States |
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